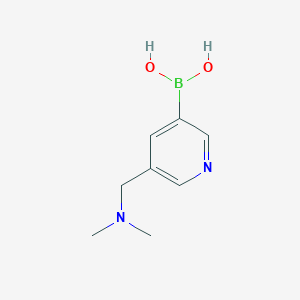

(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid

Description

(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a dimethylaminomethyl substituent at the 5-position of the pyridine ring and a boronic acid group at the 3-position. Its dimethylamino group enhances solubility and may influence electronic properties, making it valuable in drug discovery and catalysis .

Key synthetic routes likely involve palladium-catalyzed cross-coupling or functionalization of pre-existing pyridine scaffolds, as seen in related boronic acid syntheses (e.g., Suzuki reactions with aryl halides) .

Properties

IUPAC Name |

[5-[(dimethylamino)methyl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h3-5,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFQFXDMBAELAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CN(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-bromopyridine.

Substitution Reaction: The bromine atom in 3-bromopyridine is substituted with a dimethylaminomethyl group using a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures .

Types of Reactions:

Oxidation: (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Borane derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Structure and Composition

The compound has the molecular formula and features a pyridine ring substituted with a dimethylamino group and a boronic acid moiety. Its structure allows for unique reactivity patterns that are exploited in various chemical reactions.

Organic Chemistry

In organic synthesis, (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid serves as a building block for complex molecules. It is particularly useful in:

- Cross-Coupling Reactions : Acts as a coupling partner in Suzuki reactions to form carbon-carbon bonds, enabling the construction of diverse organic frameworks.

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds | Drug synthesis, material science |

| Reduction | Converts cyano to amine | Synthesis of pharmaceuticals |

Medicinal Chemistry

The compound has shown promise in drug development, particularly in designing boron-containing pharmaceuticals. Notable applications include:

- Anticancer Agents : Investigated for its role as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in cancer progression.

Case Study : A study demonstrated that derivatives of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug precursor .

Biological Applications

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies : The boronic acid group can form reversible covalent bonds with diols, making it an effective inhibitor for certain enzymes.

| Application | Mechanism | Example Use |

|---|---|---|

| Enzyme Inhibition | Forms covalent bonds with enzyme active sites | Studying protease activity |

| Molecular Probes | Used to track biological processes | Assaying enzyme kinetics |

Industrial Applications

In industry, (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid is employed in the production of advanced materials and functionalized polymers. Its ability to participate in cross-coupling reactions makes it valuable for creating high-performance materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The dimethylaminomethyl group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The dimethylaminomethyl group distinguishes this compound from other pyridinylboronic acids. Below is a comparison with key analogs:

Key Observations :

- Electronic Effects: The dimethylaminomethyl group is electron-donating, which may stabilize the boronic acid moiety and modulate reactivity in cross-coupling reactions. Methoxy substituents (e.g., 2-methoxy-5-pyridylboronic acid) similarly donate electrons but lack the basicity of amines .

- Steric Effects: Bulky groups like pyrrolidinyl (similarity score 0.72) may hinder coupling efficiency compared to smaller dimethylamino groups .

- Solubility: The dimethylamino group enhances water solubility, critical for biological applications, whereas halogenated analogs (e.g., chloropyridinyloxy derivatives) are more lipophilic .

Biological Activity

(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid, a compound with the chemical formula C₇H₁₁BN₂O₂, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.

(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biochemical applications. The synthesis of this compound typically involves the reaction of pyridin-3-ylboronic acid with dimethylaminomethyl groups through various coupling reactions, such as Suzuki-Miyaura cross-coupling.

Antimicrobial Activity

Research indicates that compounds related to (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial activities of substituted pyridine derivatives against resistant strains of bacteria like Streptococcus pneumoniae and Staphylococcus aureus . Table 1 summarizes the minimum inhibitory concentrations (MICs) of various derivatives:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-Dimethylaminomethylpyridin-3-ylboronic acid | S. pneumoniae | 0.5 |

| 4-(methoxypyridin-3-yl) derivative | S. aureus | 2.0 |

| Non-substituted pyridine analog | H. influenzae | 1.0 |

Anticancer Activity

The compound has also shown promise in anticancer research. A related study reported that certain pyridine derivatives could inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells . The following table presents the IC50 values for selected compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Dimethylaminomethylpyridin-3-ylboronic acid | MDA-MB-231 (TNBC) | 0.126 |

| 4-(dimethylamino)-N-(6-(furan-2-yl)pyridin-3-yl)methyl)benzamide | MCF7 | 0.87 |

Structure–Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how modifications to the pyridine ring influence biological activity. For instance, the presence of a dimethylamino group at the 5-position enhances antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration .

Key Findings from SAR Studies:

- Positioning of Substituents : Substituents at specific positions on the pyridine ring can significantly alter potency against various pathogens.

- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.

- Functional Group Variations : The introduction of different functional groups can lead to improved selectivity for cancer cells over normal cells.

Case Studies

A notable case study involved the evaluation of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid in a mouse model for tuberculosis treatment. The compound demonstrated significant inhibition of Mycobacterium tuberculosis growth, highlighting its potential as an antitubercular agent .

Summary of Case Study Results:

- In Vivo Efficacy : The compound showed a reduction in bacterial load in infected mice.

- Safety Profile : No significant toxicity was observed at therapeutic doses.

Q & A

Basic Question: What are the established synthetic routes for (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid, and what are the critical reaction conditions?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling or halogen-to-boronic acid conversion pathways. A representative method includes:

- Step 1 : Preparation of a halogenated pyridine precursor (e.g., 5-bromo-3-((dimethylamino)methyl)pyridine) under inert nitrogen atmosphere to prevent oxidation .

- Step 2 : Reaction with a boronic acid reagent (e.g., bis(pinacolato)diboron) using a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a solvent system like dioxane/water (3:1) at 80–100°C .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Advanced Question: How does the dimethylaminomethyl substituent influence the electronic properties and reactivity of the boronic acid moiety in cross-coupling reactions?

Methodological Answer:

The dimethylaminomethyl group at the 5-position of the pyridine ring acts as an electron-donating group, increasing the nucleophilicity of the boronic acid. This enhances its reactivity in Suzuki couplings, particularly with electron-deficient aryl halides.

- Electronic Effects : NMR studies (e.g., ¹¹B and ¹H) show reduced Lewis acidity at the boron center compared to non-substituted analogs, affecting transmetallation efficiency .

- Steric Considerations : The substituent’s bulk may limit access to sterically hindered coupling partners, requiring optimization of catalyst systems (e.g., bulky ligands like SPhos) .

Basic Question: What analytical techniques are most effective for characterizing (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid and confirming its purity?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) confirms the pyridine ring protons (δ 8.2–8.5 ppm) and dimethylamino group (singlet at δ 2.3–2.5 ppm). ¹¹B NMR (δ 28–32 ppm) verifies boronic acid identity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) provides exact mass confirmation (C₈H₁₂BN₂O₂: calc. 179.09 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) and detect residual solvents .

Advanced Question: What strategies mitigate challenges in achieving high yields during multi-step syntheses involving this compound?

Methodological Answer:

- Protection/Deprotection : Use of trimethylsilyl (TMS) or pinacol ester protecting groups for the boronic acid during incompatible reaction steps (e.g., acidic conditions) .

- Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) and ligands to optimize coupling efficiency with sterically hindered partners .

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Basic Question: What are the recommended storage conditions and handling precautions for this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis/oxidation .

- Handling : Use dry gloves and work in a fume hood. Avoid contact with water or protic solvents, which can induce boroxine formation .

Advanced Question: How is this compound applied in studying enzyme inhibition mechanisms, and what are the key structural determinants for binding affinity?

Methodological Answer:

The boronic acid group forms reversible covalent bonds with catalytic serine residues in enzymes (e.g., proteases).

- Structural Insights : X-ray crystallography of enzyme-inhibitor complexes reveals hydrogen bonding between the boronic acid and active-site residues. The dimethylaminomethyl group enhances solubility and stabilizes binding via hydrophobic interactions .

- Kinetic Studies : Stopped-flow assays measure inhibition constants (Kᵢ), showing nM-level affinity for target enzymes like chymotrypsin .

Advanced Question: How do solvent polarity and pH impact the stability of (5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid in aqueous solutions?

Methodological Answer:

- pH Effects : Stability decreases in acidic (pH < 4) or basic (pH > 9) conditions due to boronic acid protodeboronation. Optimal stability is observed at pH 6–8 in buffered solutions (e.g., phosphate buffer) .

- Solvent Effects : Aprotic solvents (e.g., THF, DMF) minimize degradation. Co-solvents like DMSO (10–20% v/v) improve aqueous solubility without compromising stability .

Basic Question: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

- Drug Intermediate : Serves as a building block for kinase inhibitors (e.g., EGFR inhibitors) via Suzuki coupling to introduce aryl/heteroaryl groups .

- Protease Probes : Used in activity-based protein profiling (ABPP) to identify serine hydrolases in cellular lysates .

Advanced Question: What computational methods are employed to predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT Calculations : Models transition states for Suzuki coupling to predict regioselectivity with substituted aryl halides .

- Molecular Dynamics (MD) : Simulates binding modes with enzyme active sites to guide inhibitor design .

Basic Question: How does this compound compare structurally and functionally to other pyridine-based boronic acids?

Methodological Answer:

- Structural Comparison : Unlike 5-cyanopyridin-3-yl boronic acid, the dimethylaminomethyl group provides enhanced solubility in polar solvents and reduced aggregation tendencies .

- Functional Comparison : Exhibits higher reactivity in cross-coupling than halogenated analogs (e.g., 5-bromo derivatives) due to electronic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.